Bismuth phosphate
Description
Bismuth phosphate (BiPO₄) is an inorganic compound with a monoclinic or hexagonal crystal structure, depending on synthesis conditions. It is synthesized via methods such as hydrothermal synthesis, melt quenching (for glass matrices), and solvothermal routes . Key properties include high refractive index (~1.8–2.2), low phonon energy (~900–1200 cm⁻¹), and broad optical transparency, making it suitable for photonic applications like lasers, optical amplifiers, and sensors . BiPO₄ also exhibits catalytic activity and radiopacity, enabling applications in environmental remediation (e.g., phosphate adsorption) and biomedical materials (e.g., radiopacifiers in dental composites) .
In glass matrices, this compound demonstrates enhanced solubility for rare-earth (RE) dopants (e.g., Pr³⁺, Dy³⁺, Er³⁺) due to its open network structure, which improves luminescence efficiency for visible and near-IR applications . Compared to silicate or germanate glasses, BiPO₄ glasses exhibit lower melting temperatures and higher chemical durability when modified with fluorides (e.g., BaF₂, LiF) .
Properties
IUPAC Name |
bismuth;phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOQXWSZZPWNCL-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiPO4, BiO4P | |
| Record name | bismuth(III) orthophosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884443 | |
| Record name | Phosphoric acid, bismuth(3+) salt (1:1) | |
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Molecular Weight |
303.952 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid; Does not melt when heated; [Merck Index] | |
| Record name | Bismuth phosphate | |
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CAS No. |
10049-01-1 | |
| Record name | Bismuth phosphate | |
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| Record name | Phosphoric acid, bismuth(3+) salt (1:1) | |
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| Record name | Phosphoric acid, bismuth(3+) salt (1:1) | |
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| Record name | Bismuth orthophosphate | |
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| Record name | BISMUTH PHOSPHATE | |
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Preparation Methods
Bismuth phosphate can be synthesized using several methods, each affecting its structure, morphology, and properties. Two common synthetic routes are the co-precipitation method and the solid-state method .
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Co-precipitation Method: : This method involves mixing bismuth nitrate pentahydrate with a soluble phosphate in an aqueous solution. The mixture is then stirred and heated, leading to the formation of this compound precipitate. The precipitate is filtered, washed, and dried to obtain the final product .
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Solid-State Method: : In this method, bismuth oxide and ammonium dihydrogen phosphate are mixed and ground together. The mixture is then heated at high temperatures to induce a solid-state reaction, resulting in the formation of this compound .
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Hydrothermal Method: : This method involves the use of a hydrothermal reaction kettle where bismuth nitrate pentahydrate and a soluble phosphate are reacted in a solvent at elevated temperatures and pressures. This method allows for the control of the shape and size of the this compound particles .
Chemical Reactions Analysis
Dissolution and Acid-Base Reactivity
BiPO₄ exhibits limited solubility in water but dissolves in concentrated acids:
| Reaction | Conditions | Solubility Data | Source |
|---|---|---|---|
| Dilute HCl, ambient temperature | Slightly soluble | ||
| Concentrated HNO₃, boiling | Complete dissolution |
In nitric acid, BiPO₄ dissolution is critical for recovering plutonium during reprocessing . The compound is insoluble in ethanol and alkaline solutions .
Redox Behavior in Nuclear Separations
BiPO₄’s redox inertness allows it to act as a carrier in plutonium redox cycles:
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Oxidation : Pu⁴⁺ is oxidized to Pu⁶⁺ using NaBiO₃ or KMnO₄, preventing co-precipitation with BiPO₄ .
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Reduction : Ferrous ammonium sulfate reduces Pu⁶⁺ back to Pu⁴⁺, enabling re-precipitation with BiPO₄ .
This redox cycling achieves >99.99% removal of gamma-emitting fission products .
Catalytic Oxidation of Methane
BiPO₄ nanoparticles (synthesized in diethylene glycol) catalyze methane oxidation to formaldehyde () with O₂:
| Catalyst | Temperature Range | HCHO Selectivity | Key Mechanism Insight | Source |
|---|---|---|---|---|
| BiPO₄-DEG | 500–600°C | 40–60% | Surface-active oxygen species | |
| FePO₄ | 500–600°C | <20% | Phosphate unit involvement |
Operando studies reveal BiPO₄’s surface oxygen radicals () directly activate C-H bonds in methane .
Thermal Decomposition and Phase Transitions
BiPO₄ undergoes structural changes upon heating:
The high-temperature polymorph shows enhanced thermal stability but retains similar chemical reactivity .
Interaction with Halogens
This reaction is theoretical and not widely documented in practice .
Solubility Product and Equilibrium
The solubility product constant () for BiPO₄ is:
This extremely low value underscores its low solubility in neutral and alkaline environments .
Scientific Research Applications
Nuclear Chemistry
Bismuth Phosphate Process
The this compound process is a crucial method for extracting plutonium from irradiated uranium in nuclear reactors. This process involves several steps:
- Dissolution : Spent nuclear fuel is dissolved in nitric acid.
- Precipitation : Bismuth nitrate and phosphoric acid are added to form this compound precipitate, which co-precipitates plutonium along with fission products.
- Separation : The precipitate is removed, significantly reducing gamma radiation by approximately 90% .
Table 1: Comparison of Separation Methods
| Method | Efficiency | By-products | Radiation Reduction |
|---|---|---|---|
| This compound | High | Plutonium Cake | 90% |
| Lanthanum Fluoride | Very High | More Corrosive Waste | >90% |
Biomedical Applications
Antimicrobial Properties
Bismuth compounds, including this compound, have been studied for their antimicrobial activities, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers. Recent studies highlight:
- Mechanisms of Action : Bismuth disrupts multiple pathways in H. pylori, inhibiting growth and virulence factors such as CagA and VacA .
- Formulations : Novel bismuth complexes have shown significant activity against resistant strains of bacteria like MRSA and VRE, indicating potential as new antimicrobial agents .
Table 2: Antimicrobial Activity of Bismuth Compounds
| Compound | MIC (μM) | Target Organisms |
|---|---|---|
| Binuclear Bi₃+ Complex | 8.84 | H. pylori |
| Diphenyl Mono-phosphinate Bi | 0.63-1.25 | MRSA, VRE |
| Indole-Carboxylate Bi Complexes | 0.19-0.39 | Leishmania major |
Photocatalysis
Hydrogen Production
This compound has emerged as a promising photocatalyst for water splitting to produce hydrogen. It exhibits superior performance compared to traditional catalysts like titanium dioxide (TiO₂):
- Catalytic Efficiency : Under ultraviolet light, this compound achieves higher hydrogen production rates than commercial TiO₂ .
- Mechanistic Insights : The compound facilitates efficient charge separation and transfer during photocatalytic reactions.
Case Study 1: Plutonium Extraction Efficiency
A study conducted at the Pacific Northwest National Laboratory simulated the this compound extraction process to evaluate fission product behavior during plutonium precipitation. The results indicated that only trace amounts of certain fission products precipitated with the this compound, leading to improved waste management strategies in nuclear facilities .
Case Study 2: Antimicrobial Efficacy Against H. pylori
Recent bioinformatics analyses combined with bioassays demonstrated that bismuth compounds could effectively inhibit H. pylori growth by targeting essential metabolic pathways. This multi-targeted approach highlights the potential for developing new antibiotics based on bismuth chemistry .
Mechanism of Action
The mechanism by which bismuth phosphate exerts its effects is primarily through its photocatalytic activity. When exposed to UV light, this compound generates electron-hole pairs, which can react with water and oxygen to produce reactive oxygen species. These reactive species can then degrade organic pollutants or kill cancer cells by inducing oxidative stress .
Comparison with Similar Compounds
Calcium Phosphate (Ca₃(PO₄)₂)
- Radiopacity : Undoped calcium phosphate has lower radiopacity (33% less than Bi-doped Baghdadite) due to the absence of high-atomic-number elements. Bismuth-doped Baghdadite (Ca₂.₉Bi₀.₁ZrSi₂O₉) shows 115% higher radiopacity than calcium phosphate, making it superior for orthopedic imaging .
- Biocompatibility : Calcium phosphate is biocompatible but lacks antimicrobial properties. Bismuth-doped variants enhance osteoblast proliferation and antimicrobial activity .
Other Bismuth Phosphates
- Cubic vs. Monoclinic BiPO₄: Cubic BiPO₄ exhibits linear capacitive humidity sensing (1.1 pF to 12,908 pF over 0–90% RH), outperforming monoclinic BiPO₄ (nonlinear response, 1.2–1,097 pF) due to its higher surface area and structural porosity .
- Organic-Inorganic Hybrids: Phosphate-benzimide hybrids combine phosphate’s ion-exchange capacity with organic polymers’ flexibility, enabling advanced membrane separation—a niche where BiPO₄ is less explored .
Table 1: Structural and Functional Comparison of Phosphate-Based Compounds
Other Bismuth Compounds
Bismuth Oxide (Bi₂O₃)
- Optical Properties : Bi₂O₃-doped glasses have high refractive indices (~2.0–2.5) but suffer from darkening at high temperatures, limiting optical clarity. BiPO₄ glasses avoid this issue due to stable phosphate networks .
- Chemical Stability : Bi₂O₃ reacts with sodium hypochlorite (NaOCl), causing discoloration in dental materials. BiPO₄ shows better stability in similar conditions .
Bismuth Vanadate (BiVO₄)
- Morphology Control: BiVO₄ forms nanosheets, cuboids, or spheres depending on phosphate additives (e.g., NaH₂PO₄) and pH. BiPO₄’s morphology is less tunable but offers superior luminescence for RE doping .
- Photocatalysis : BiVO₄ has a narrower bandgap (~2.4 eV) than BiPO₄ (~3.8 eV), enabling visible-light absorption. However, BiPO₄/Bi₂Fe₄O₉ heterojunctions enhance RhB degradation efficiency by 40% compared to pure BiVO₄ .
Table 2: Bismuth Phosphate vs. Other Bismuth Compounds
Heavy Metal Phosphates
Lead Phosphate (Pb₃(PO₄)₂)
Antimony/Arsenic Phosphates
- Reactivity : Arsenic phosphate (AsPO₄) is unstable in aqueous environments, unlike BiPO₄, which retains structural integrity in humidity .
Key Research Findings
- Optical Amplifiers : Er³⁺/Yb³⁺-doped BiPO₄ glasses exhibit a 1.5 μm emission bandwidth of 80 nm, surpassing silicate (35 nm) and phosphate (50 nm) glasses, ideal for WDM systems .
- Photocatalysis : BiPO₄/Bi₂Fe₄O₉ composites degrade 95% of RhB in 90 minutes under visible light, outperforming BiVO₄ (70%) .
- Biomedical Stability : BiPO₄ maintains radiopacity without discoloration in physiological solutions, unlike Bi₂O₃ .
Biological Activity
Bismuth phosphate (BiPO4) has garnered attention in various fields, particularly in its biological applications and its role as a therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is a compound that has been traditionally used in medicine, particularly for gastrointestinal disorders. Its primary biological activity is linked to its ability to interact with various biological systems, especially in combating infections caused by Helicobacter pylori and exhibiting antimicrobial properties against other pathogens.
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Antimicrobial Activity :
- Bismuth compounds, including this compound, have been shown to inhibit the growth of H. pylori. This bacterium is associated with gastric ulcers and chronic gastritis. Bismuth acts by disrupting multiple pathways within the bacterium, including oxidative defense systems and pH-buffering capabilities .
- Recent studies have demonstrated that bismuth can downregulate virulence factors such as CagA and VacA in H. pylori, thereby reducing its pathogenicity .
- Enzyme Inhibition :
-
Bioavailability and Toxicity :
- The bioavailability of bismuth is notably low; less than 1% of orally ingested bismuth is absorbed. This characteristic ensures that even with multiple doses, plasma concentrations remain below toxic thresholds . The detoxification mechanisms within mammalian cells further mitigate potential toxicity.
Case Study 1: Efficacy Against H. pylori
A study by Yao et al. employed integrative proteomic and metabolomic analyses to investigate the effects of bismuth on six strains of H. pylori isolated from patients. The findings revealed that bismuth not only inhibited bacterial growth but also disrupted various metabolic pathways critical for bacterial survival .
Case Study 2: Antibacterial Activity
Research into bismuth phosphinate complexes demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The most active complexes displayed effective inhibition at concentrations ranging from 0.63 to 1.25 μM . This suggests potential for developing new bismuth-based antibiotics.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthesis methods for Bismuth Phosphate, and how do reaction conditions influence crystallinity and particle size?
this compound (BiPO₄) is synthesized via three primary methods:
- Co-precipitation : Mixing bismuth nitrate with a soluble phosphate source (e.g., NaH₂PO₄) in aqueous media under controlled pH and temperature. This method yields fine particles but may require post-synthesis calcination to improve crystallinity .
- Solid-state reaction : Heating Bi₂O₃ and NH₄H₂PO₄ at ~500°C. This produces highly crystalline materials but with larger particle sizes .
- Hydrothermal synthesis : Reacting precursors in a sealed autoclave at 160°C for 6–12 hours. This method allows precise control over morphology and phase purity, favoring hexagonal or monoclinic polymorphs depending on pH and temperature . Key factors: Higher temperatures and alkaline conditions favor hexagonal phases, while acidic conditions stabilize monoclinic structures .
Q. Which spectroscopic and structural characterization techniques are critical for analyzing this compound?
- XRD : Identifies crystalline phases and polymorphs (e.g., distinguishing monoclinic vs. hexagonal BiPO₄) .
- FTIR and Raman spectroscopy : Detect phosphate group vibrations (e.g., PO₄³⁻ symmetric stretching at ~950 cm⁻¹) and structural defects .
- XPS : Confirms oxidation states (Bi³⁺, P⁵⁺) and surface composition .
- SEM/TEM : Resolve particle morphology and size distribution, critical for photocatalytic applications .
Q. How is this compound quantified in complex matrices such as nuclear waste or biological samples?
- ICP-MS : Measures Bi³⁺ ion concentration in dissolved samples, with detection limits <1 ppb. Matrix effects from coexisting metals (e.g., U, Pu) require separation protocols like ion exchange .
- Gravimetric analysis : Precipitation as BiPO₄ or BiOCl, though less precise for trace amounts .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s photocatalytic activity for pollutant degradation?
BiPO₄’s bandgap (~3.8 eV) enables UV light absorption, generating electron-hole pairs. Holes oxidize organic pollutants (e.g., methylene blue) directly or via hydroxyl radicals. Modifications like doping with Eu³⁺ or compositing with BiVO₄ reduce recombination rates and extend visible-light response . Challenges include low surface area in pure BiPO₄, addressed by nanostructuring or hybrid catalysts .
Q. How did the historical this compound Process isolate plutonium, and what analytical challenges persist in legacy nuclear waste?
The this compound Process (1940s) involved precipitating Pu⁴⁺ with BiPO₄ from nitric acid solutions, leaving fission products (e.g., Cs, Sr) in the supernatant. Key issues included:
- Incomplete Pu recovery : Up to 10% loss due to colloidal BiPO₄-Pu complexes .
- Fission product carryover : Residual ⁹⁰Sr and ¹³⁷Cs in sludge require advanced leaching studies (e.g., NaOH dissolution kinetics) for safe waste treatment .
Q. How do environmental factors like pH and ionic strength affect this compound’s stability and dissolution in caustic solutions?
- Acidic media : BiPO₄ dissolves slowly (t½ >24 hrs in 1M HCl), releasing Bi³⁺ and PO₄³⁻ .
- Alkaline conditions : Rapid dissolution in NaOH (>2M) via ligand-assisted mechanisms, critical for nuclear waste sludge processing. Coexisting metal phosphates (e.g., FePO₄) retard dissolution by forming passivation layers .
Q. What design considerations improve this compound photocatalyst recovery in water treatment systems?
Lab-scale rapid clarifiers achieve >96% BiPO₄ recovery at overflow rates of 0.4 m/h. Scaling requires parallel clarifiers to handle flow rates >100 m³/d. Agglomeration agents (e.g., polyacrylamide) enhance settling but may reduce catalytic activity upon reuse .
Q. How do this compound’s properties compare to other bismuth-based catalysts (e.g., Bi₂MoO₆, BiOX) in oxidation reactions?
- Bandgap : BiPO₄ (3.8 eV) vs. Bi₂MoO₆ (2.7 eV) enables broader UV activity but limits visible-light response .
- Surface acidity : BiPO₄’s PO₄³⁻ groups enhance adsorption of polar pollutants (e.g., dyes) vs. non-polar substrates better suited for Bi₂O₃ .
Data Contradictions and Resolution
Q. Why do studies report conflicting photocatalytic efficiencies for this compound under similar conditions?
Discrepancies arise from variations in:
Q. How can researchers reconcile divergent phase stability reports for this compound polymorphs?
Hexagonal BiPO₄ is metastable but persists at ambient conditions if synthesized hydrothermally. In situ XRD shows phase transitions to monoclinic above 600°C, but impurities (e.g., Na⁺) stabilize hexagonal forms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
